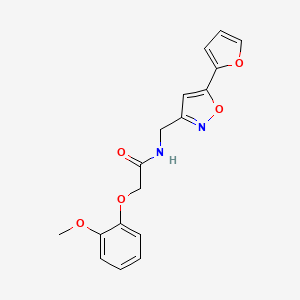

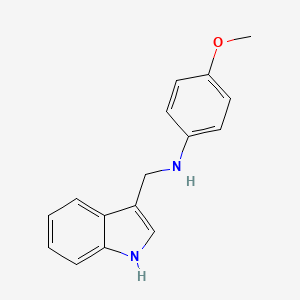

N-(1H-indol-3-ylmethyl)-4-methoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1H-indol-3-ylmethyl)-4-methoxyaniline” is a chemical compound that is related to a series of compounds synthesized for their in vitro antiproliferative activities . It’s worth noting that the exact compound you’re asking about might not be directly mentioned in the sources, but related compounds have been studied extensively .

Synthesis Analysis

The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . The synthesis process of these compounds is based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .科学的研究の応用

Anti-inflammatory Applications

The synthesis of new indole derivatives bearing the isoxazoline moiety has been explored for their anti-inflammatory activity. Compounds demonstrating significant anti-inflammatory effects were further evaluated for their ulcerogenic and lipid peroxidation activities. Among these, a compound featuring a 4-methoxyphenyl group exhibited notable anti-inflammatory properties, indicating the potential of such derivatives in the development of new anti-inflammatory agents (Amir, Javed, & Kumar, 2010).

Anticancer Research

Indole derivatives have been synthesized with varying structures to assess their potential as anticancer agents. For instance, heterocycle-based analogues of combretastatin A-4, with modifications including a 4-methoxyphenyl and N-methyl-indol-5-yl group, have shown promising cytotoxic activities against cancer cell lines, highlighting the utility of indole derivatives in cancer therapy (Wang et al., 2002).

Synthetic Methodology

Research has also focused on the development of novel synthetic methods for indole derivatives. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids has been reported, showcasing a method for constructing diverse indole-containing compounds through selective C-C and C-C/C-N bond formation (Zheng, Zhang, & Cui, 2014).

Plant Growth Hormone Synthesis

The compound gramine, closely related to N-(1H-indol-3-ylmethyl)-4-methoxyaniline, is a key starting material in the synthesis of biologically significant compounds, including plant growth hormones such as heteroauxin. This highlights the role of indole derivatives in agriculture and plant science (Semenov & Granik, 2004).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of indole-based compounds, such as zinc(II) complexes with tetraphenylporphyrin and 4-methoxyaniline, have shown promise in identifying new antimicrobial agents. These studies provide insight into the potential of indole derivatives in combating microbial infections (Obaleye et al., 2016).

将来の方向性

特性

IUPAC Name |

N-(1H-indol-3-ylmethyl)-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-19-14-8-6-13(7-9-14)17-10-12-11-18-16-5-3-2-4-15(12)16/h2-9,11,17-18H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHIJOFKHASAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1H-indol-3-yl)methyl)-4-methoxyaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)

![4-(1,1-dioxido-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-isopentylbenzamide](/img/structure/B2444779.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2444782.png)

![N-Benzyl-N-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2444783.png)

![[(1R,3S,3Ar,5aS,6S,9R,10R,11aS,13aR)-10-acetyloxy-1,6-dihydroxy-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B2444786.png)

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)